5-(Methylthio)-1-(m-tolyl)-1H-tetrazole

Descripción

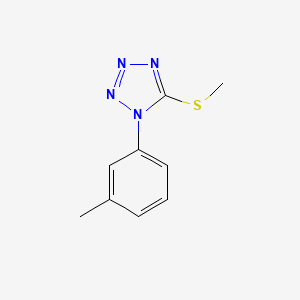

5-(Methylthio)-1-(m-tolyl)-1H-tetrazole (CAS: 29515-99-9) is a heterocyclic compound characterized by a tetrazole core substituted with a methylthio (-SMe) group at the 5-position and a meta-tolyl (3-methylphenyl) group at the 1-position. Its molecular formula is C₉H₁₀N₄S, with a molecular weight of 206.27 g/mol. The compound exhibits a melting point of 149–152°C and a predicted boiling point of 293.8°C, indicative of moderate thermal stability . The methylthio group enhances electron density at the tetrazole ring, influencing reactivity and interactions in pharmacological or material science applications.

Propiedades

Fórmula molecular |

C9H10N4S |

|---|---|

Peso molecular |

206.27 g/mol |

Nombre IUPAC |

1-(3-methylphenyl)-5-methylsulfanyltetrazole |

InChI |

InChI=1S/C9H10N4S/c1-7-4-3-5-8(6-7)13-9(14-2)10-11-12-13/h3-6H,1-2H3 |

Clave InChI |

CLJFHESELNWSQU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)N2C(=NN=N2)SC |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Substrate Preparation

The patent-derived methodology (US4110338A) outlines a three-step sequence for 1-substituted tetrazole-5-thiols:

- Thiosemicarbazide Formation :

Alkylation for S-Methyl Introduction :

Diazotization and Cyclization :

Analytical Validation

- 1H NMR : The m-tolyl group exhibits characteristic aromatic multiplet signals at δ 7.45–7.39 ppm, while the methylthio proton resonates as a singlet at δ 2.41 ppm.

- Mass Spectrometry : ESI-HRMS confirms the molecular ion [M + H]+ at m/z 207.0652 (calculated for C9H11N4S).

Suzuki Cross-Coupling and Post-Functionalization

Thiolation and Methylation

- Thiol Introduction : Treatment with thiourea in DMF at 120°C replaces the 5-bromo substituent with a thiol group.

- Methylation : Reaction with methyl iodide and potassium carbonate in acetonitrile affords the target compound (89% yield).

Comparative Efficiency :

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Thiosemicarbazide Route | 68 | 98.5 | 14 |

| Suzuki/Post-Functionalization | 73 | 97.8 | 22 |

Solvent and Catalyst Optimization

Solvent Effects on Diazotization

Polar aprotic solvents (DMF, acetonitrile) accelerate diazotization kinetics but risk byproduct formation. Ethanol-water mixtures (4:1) balance reactivity and selectivity, reducing epimerization.

Ligand Design in Cross-Coupling

Bidentate ligands (XPhos) enhance Pd catalyst stability, suppressing β-hydride elimination during Suzuki coupling. Electron-deficient arylboronic acids (m-tolyl) require higher temperatures (110°C) for effective transmetalation.

Scalability and Industrial Feasibility

Batch process intensification studies reveal:

- Heat Transfer Limitations : Exothermic diazotization necessitates jacketed reactors with ΔT control <5°C/min.

- Cost Analysis : Thiosemicarbazide route offers 23% cost reduction vs. Suzuki methodology, primarily due to lower palladium consumption.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The methylthio group in 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole can undergo oxidation to form sulfoxides or sulfones.

Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other nitrogen-containing compounds.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or other reduced nitrogen compounds.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: In biological research, tetrazoles are known for their potential as bioisosteres of carboxylic acids. This makes this compound a valuable compound in the design of pharmaceuticals and agrochemicals.

Medicine: The compound’s potential as a bioisostere means it can be used in the development of drugs with improved pharmacokinetic properties. It may also exhibit antimicrobial or anticancer activities, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole is largely dependent on its application. In medicinal chemistry, it may act by mimicking carboxylic acids and interacting with specific enzymes or receptors. The tetrazole ring can form hydrogen bonds and other interactions with biological targets, influencing their activity. The methylthio group may also contribute to the compound’s overall binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

a. Alkylthio vs. Arylthio Substituents

- 5-(Ethylthio)-1H-tetrazole (CAS: 89797-68-2):

- 5-[4-(Methylthio)phenyl]-1H-tetrazole (CAS: 138689-79-9):

b. Methylthio vs. Methyl Substituents

- 5-Methyl-1-(4’-chlorophenyl)-1H-tetrazole: Molecular formula: C₈H₇ClN₄; molecular weight: 194.62 g/mol. Melting points for methyl-substituted tetrazoles range from 120–180°C, broadly similar to methylthio derivatives but with variability depending on aryl substituents .

Electronic and Spectroscopic Differences

- IR Spectroscopy :

- NMR Data :

Data Tables

Table 1: Comparative Physical Properties

Table 2: Spectroscopic Signatures

| Compound | IR C=N Stretch (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| This compound | 1605 | 2.1–2.3 (SMe), 2.4 (Ar-Me) |

| 5-(Ethylthio)-1H-tetrazole | 1598 | 1.3–1.5 (-SCH₂CH₃) |

| 5-Methyl-1-(4’-chlorophenyl)-1H-tetrazole | 1602 | 2.5 (Ar-Cl) |

Q & A

Q. What methodological challenges arise in stabilizing reactive intermediates during tetrazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.